Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate
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Overview
Description
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound features a quinolone core with a chloro substituent at the 7th position and a methyl ester group at the 3rd position of the propanoate side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control over reaction conditions can lead to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core, leading to the formation of quinolone N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Hydroxyquinolones.
Substitution: Aminoquinolones or thioquinolones.
Scientific Research Applications
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in developing new antibiotics and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its stable quinolone structure.
Mechanism of Action
The mechanism of action of Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The chloro substituent enhances its binding affinity to the target enzymes, making it a potent antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar quinolone core but with a fluorine substituent.
Norfloxacin: Another fluoroquinolone with a similar structure but different substituents at the quinolone core.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against a broader range of bacteria.
Uniqueness
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific chloro substituent and methyl ester group, which confer distinct chemical properties and biological activities. Its synthesis and reactivity patterns differ from those of fluoroquinolones, making it a valuable compound for developing new therapeutic agents.
Properties
Molecular Formula |
C13H12ClNO3 |
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Molecular Weight |
265.69 g/mol |
IUPAC Name |
methyl 3-(7-chloro-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C13H12ClNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3 |
InChI Key |
AWQRTAFHUCHLRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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